molecular formula C15H13F3N2O2 B14192280 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide CAS No. 833455-79-1

N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide

Cat. No.: B14192280
CAS No.: 833455-79-1
M. Wt: 310.27 g/mol
InChI Key: QBVMYPZNXOFCGR-UHFFFAOYSA-N
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Description

N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and an acetamide group. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide typically involves several steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the cyanoacetylation of amines, where the amine reacts with an alkyl cyanoacetate under solvent-free conditions or with minimal solvent . This method is versatile and economical, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activities . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide stands out due to its unique combination of a trifluoromethoxy group and a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

833455-79-1

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]acetamide

InChI

InChI=1S/C15H13F3N2O2/c1-10(21)19-9-12-5-3-7-14(20-12)11-4-2-6-13(8-11)22-15(16,17)18/h2-8H,9H2,1H3,(H,19,21)

InChI Key

QBVMYPZNXOFCGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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